molecular formula C14H17FN4O3S B2426168 2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034250-89-8

2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Cat. No. B2426168
CAS RN: 2034250-89-8
M. Wt: 340.37
InChI Key: OQVVLDQLPNDGRL-UHFFFAOYSA-N
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Description

2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Inhibitory Potential Against Caspase-3

Disubstituted 1,2,3-triazoles, including compounds structurally similar to 2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole, have been explored for their potential as inhibitors against caspase-3. Research by Jiang and Hansen (2011) found that certain triazoles showed competitive inhibitory mechanisms against caspase-3, which is significant in the context of apoptosis and potentially cancer therapy.

Applications in Organic Synthesis

The use of 1-sulfonyl-1,2,3-triazole, a core component in the structure of the queried compound, has been studied extensively in organic synthesis. For instance, Yoo (2015) highlights the development of azomethine ylide from 1-sulfonyl-1,2,3-triazole, which acts as a 1,5-dipole in various cycloaddition reactions, opening avenues for novel organic syntheses.

Potential Anticancer Properties

Research into compounds containing triazole moieties has shown potential anticancer properties. For instance, studies by Szafrański et al. (2017) and Murugavel et al. (2019) indicate that certain triazole derivatives have shown efficacy against various cancer cell lines, suggesting the potential of 2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole in oncological research.

Novel Synthetic Pathways

The compound's structure, particularly the 1,2,3-triazole ring, has been a focal point in developing novel synthetic pathways. Research like that of Ran et al. (2014) demonstrates innovative approaches to synthesizing biologically relevant compounds, indicating the broader chemical utility of triazole-containing compounds.

properties

IUPAC Name

2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O3S/c1-2-22-14-4-3-12(9-13(14)15)23(20,21)18-8-5-11(10-18)19-16-6-7-17-19/h3-4,6-7,9,11H,2,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVVLDQLPNDGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

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